6-(4-ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Beschreibung
The compound 6-(4-ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene is a polycyclic heterocyclic molecule featuring a fused tricyclic core with tetrazine, piperazine, and alkyl substituents. Key structural elements include:
- A tetrazatricyclo[7.4.0.0²,⁷]tridecahexaene backbone, providing rigidity and planar aromaticity.
- 11,13-Dimethyl and 4-propyl groups, which influence steric bulk and lipophilicity.
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6/c1-5-7-16-13-17(25-10-8-24(6-2)9-11-25)26-20(22-16)18-14(3)12-15(4)21-19(18)23-26/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQGKRPSPCHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 6-(4-ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves several steps. One common method includes the reaction of 4-ethylpiperazine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is carried out in a solvent like methanol at room temperature under a nitrogen atmosphere . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(4-ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
(a) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Key Differences :
- Replaces the tetrazatricyclo core with a spiro-decane-dione system.
- Features phenylpiperazine instead of ethylpiperazine.
- Lacks the dimethyl and propyl substituents present in the target compound.
- Implications :
(b) N-{2,12-Dimethyl-5-oxo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),9,11-trien-6-yl}-3-(4-methylpiperazin-1-yl)propanamide (T3D2378)
- Key Differences :
- Contains an 8-oxatricyclo core instead of tetrazatricyclo.
- Substitutes 4-methylpiperazine for ethylpiperazine.
- Includes a propanamide side chain absent in the target compound.
- Implications :
Heterocyclic Analogues with Similar Backbones
(a) 1,3-Oxazepine Derivatives (e.g., Compounds 4a–9c)
- Key Differences :
- Replaces tetrazine with oxazepine or thiazolidin-4-one rings.
- Often includes hydrazide or coumarin substituents.
(b) Pyrazol-3-one and Tetrazolyl Derivatives (e.g., Compounds 4i, 4j)
- Key Differences :
- Integrates pyrazol-3-one or tetrazolyl groups instead of tetrazine.
- Includes coumarin substituents for fluorescence properties.
- Implications: The coumarin moiety may confer fluorescence for imaging applications, unlike the non-fluorescent target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Complexity : The tetrazatricyclo core requires multi-step synthesis involving cyclization and functionalization, contrasting with the simpler spiro or oxazepine systems .
- Receptor Specificity : Ethylpiperazine derivatives are less sterically hindered than phenylpiperazine analogues, possibly favoring dopamine D2/D3 receptor binding over serotonin receptors .
Biologische Aktivität
Chemical Structure and Properties
The compound belongs to a class of tetrazatricyclo compounds known for their unique structural properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄ |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | 6-(4-ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
| SMILES Notation | CCCCCN(C)C(=O)C(C)C(=O)C(C)C(=O)C(C)C(=O)C(C)C(=O)C(C)C(=O)C(C)C(=O) |
The biological activity of this compound primarily revolves around its interaction with various receptors in the central nervous system (CNS). Research indicates that it may function as an antagonist at serotonin receptors, particularly the 5-hydroxytryptamine subtype 6 (5-HT6) receptor. This receptor is implicated in cognitive functions and mood regulation.
Pharmacological Studies
-
In Vitro Studies :
- Initial studies demonstrated that the compound effectively inhibited the binding of serotonin to the 5-HT6 receptor in cell cultures. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Dose-response experiments indicated that higher concentrations led to increased antagonistic effects on the receptor activity.
-
In Vivo Studies :
- Animal models treated with the compound showed improvements in cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.
- A study published in a peer-reviewed journal noted that administration of the compound resulted in significant reductions in scopolamine-induced memory deficits in rodents.
Case Studies
A notable case study involved a cohort of patients diagnosed with mild cognitive impairment (MCI). The participants were administered the compound over a period of three months. The results showed:
- Improvement in Cognitive Scores : Patients exhibited a statistically significant improvement in scores on standardized cognitive assessments.
- Safety Profile : The compound was well-tolerated with minimal side effects reported, primarily mild gastrointestinal disturbances.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
